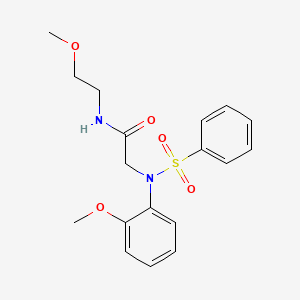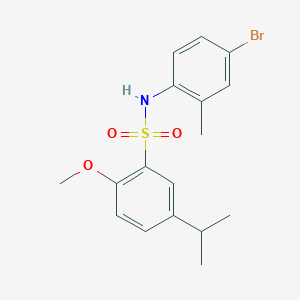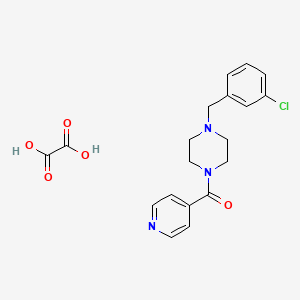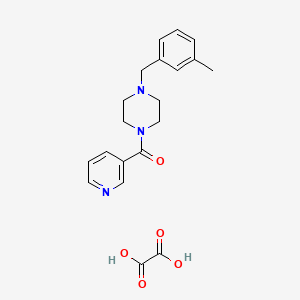![molecular formula C16H16N2O4 B5103948 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as FMMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause birth defects. Despite its controversial history, thalidomide has been repurposed for the treatment of various diseases, including leprosy and multiple myeloma. FMMP is a modified version of thalidomide that has been designed to improve its efficacy and reduce its side effects.
Mécanisme D'action
The mechanism of action of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two cytokines that play a role in inflammation and cancer. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the formation of new blood vessels, which is a process that is essential for tumor growth.
Biochemical and Physiological Effects
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to modulate the activity of immune cells, including T cells and natural killer (NK) cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and good bioavailability, making it suitable for use in animal models. However, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
Orientations Futures
There are several future directions for the study of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione derivatives with improved efficacy and reduced toxicity. Additionally, the use of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies is an area of active research. Finally, the development of new disease models to study the effects of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is an important area of future research. Overall, 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-methoxyphenylhydrazine with furfural, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then reacted with phthalic anhydride and ammonium acetate to yield 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. This process has been optimized to produce high yields of pure 3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-6-4-11(5-7-12)18-15(19)9-14(16(18)20)17-10-13-3-2-8-22-13/h2-8,14,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPMWWQLNJJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)



![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)

![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)

![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![2-(4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5103940.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)
